(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S671776
CAS No.
59159-39-6
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butoxycarbonylmethyl)triphenylphosphonium br...

CAS Number

59159-39-6

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

ZGLFRTJDWWKIAK-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Rhodium-Catalyzed Asymmetric Hydrogenation Reactions:

This compound serves as a precursor to triphenylphosphine, a crucial ligand in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen to an unsaturated carbon-carbon bond, with the help of a catalyst, to produce a saturated molecule. The chirality of the catalyst, including the triphenylphosphine ligand, dictates the stereochemistry of the product molecule, meaning it controls the arrangement of atoms in 3D space.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide undergoes a deprotection step to release triphenylphosphine, which can then be employed in various rhodium-based catalysts for asymmetric hydrogenation reactions. Source: Sigma-Aldrich product page:

Wittig Reactions and Related Chemistry:

This compound also finds application in Wittig reactions and related reactions, which are fundamental tools for forming carbon-carbon double bonds. It acts as a Wittig reagent precursor, where the triphenylphosphonium group serves as the reactive center. Upon deprotonation, the compound releases a stabilized carbanion that can react with carbonyl compounds (aldehydes and ketones) to form alkenes (olefins) and triphenylphosphine oxide.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can also participate in related reactions like Wittig methylenation and Wittig chain extension reactions, expanding the utility of this compound in organic synthesis for creating various organic molecules. Source: Sigma-Aldrich product page:

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59159-39-6

Dates

Modify: 2023-08-15

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